N1-(3,4-dimethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Chemistry
The N1-(3,4-dimethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide compound finds its application in the field of organic chemistry, particularly in catalysis. A study by Altman, Koval, and Buchwald (2007) demonstrated the efficiency of similar compounds in the copper-catalyzed N-arylation of imidazoles and benzimidazoles. This process is significant for synthesizing various functionalized imidazoles and benzimidazoles, which are crucial in medicinal chemistry and material science (Altman, Koval, & Buchwald, 2007).
Synthesis of Oxalamides
In another domain, the compound contributes to the synthesis of oxalamides. Mamedov et al. (2016) explored a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, leveraging similar chemical structures. This methodology is useful in creating anthranilic acid derivatives and oxalamides, which have applications in pharmaceuticals and organic synthesis (Mamedov et al., 2016).
Application in Medicinal Chemistry
Moreover, compounds with similar structural attributes to this compound are investigated for their potential in medicinal chemistry. Huang et al. (2001) synthesized derivatives that showed affinity for dopamine D(2) and D(3) receptors, indicating potential therapeutic applications in neurological disorders (Huang et al., 2001).
Research in Polymer Science
In polymer science, the compound can be relevant due to its structural characteristics. For example, Manjunatha et al. (2009) investigated a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene, showing potential in photonic devices. The electrochemical and electrochromic properties of such polymers are of significant interest in the development of advanced materials (Manjunatha et al., 2009).
Exploration in Organic Synthesis
Finally, the compound's relevance extends to organic synthesis. For instance, the work of Yoshimura et al. (2014) on the synthesis of 1,2,4-thiadiazoles using similar compounds underlines its utility in creating novel organic molecules. Such syntheses are critical for the development of new drugs and materials (Yoshimura et al., 2014).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-17-9-8-15(12-18(17)29-2)24-20(27)19(26)22-10-11-30-21-23-13-16(25-21)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGOSIYLDFYXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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